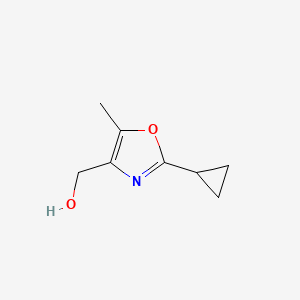

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol

Description

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a cyclopropyl group at position 2, a methyl group at position 5, and a hydroxymethyl moiety at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and polarity to the molecule.

Propriétés

IUPAC Name |

(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)9-8(11-5)6-2-3-6/h6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHFDZGFEPUFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Key Intermediates

- Starting Materials: Aromatic or aliphatic precursors bearing functional groups amenable to ring closure, such as hydroxy acids, hydrazides, or α-haloketones.

- Cyclopropyl Introduction: The cyclopropyl group can be introduced via alkylation reactions using bromomethylcyclopropane or similar reagents under basic conditions.

Oxazole Ring Formation

- Cyclization Reagents: Cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl3), Burgess reagent, or phosphonium salts.

- Reaction Conditions: Elevated temperatures (80–100°C) in polar aprotic solvents like acetonitrile or dichloromethane are common to facilitate ring closure.

Functional Group Transformations

- Hydroxymethyl Group Installation: The hydroxymethyl group at position 4 can be introduced via reduction of formyl or ester functionalities or by direct substitution reactions on the oxazole ring.

- Methyl Group Introduction: Methylation at position 5 can be achieved through methyl-substituted starting materials or via selective alkylation.

Detailed Experimental Procedure from Literature Analogues

While direct literature on this compound is limited, a closely related synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole provides a useful model (noting the oxadiazole ring differs slightly but shares synthetic principles):

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Preparation of ethyl 2-hydroxybenzoate (esterification) | Thionyl chloride, ethanol, 0°C to 80°C, 12 h | 65 |

| 2 | Conversion to 2-hydroxybenzohydrazide (hydrazinolysis) | Hydrazine monohydrate, ethanol, 80°C, 2 h | 70 |

| 3 | Alkylation with bromomethylcyclopropane | Potassium carbonate, acetonitrile/water, 90°C, 12 h | 42 |

| 4 | Cyclization to oxadiazole ring | Triphenylphosphine, triethylamine, carbon tetrachloride, acetonitrile, 100°C, 1 h | 52 |

Note: This sequence involves hydrazide intermediates and cyclization with triphenylphosphine and carbon tetrachloride, which may be adapted for oxazole synthesis with appropriate modifications.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions for Oxazole Synthesis | Notes |

|---|---|---|

| Starting materials | α-Haloketones, hydrazides, hydroxy acids | Selection depends on target substitution pattern |

| Cyclization agents | POCl3, Burgess reagent, phosphonium salts | Promote ring closure via dehydration |

| Solvents | Acetonitrile, dichloromethane, ethanol | Polar aprotic solvents preferred |

| Temperature | 80–100°C | Elevated temperatures facilitate cyclization |

| Reaction time | 1–12 hours | Depends on reagent and scale |

| Functional group introduction | Alkylation (e.g., bromomethylcyclopropane), reduction | For cyclopropyl and hydroxymethyl groups |

| Purification | Column chromatography, recrystallization | To obtain high purity product |

| Typical yields | 40–70% | Multi-step synthesis with moderate to good yields |

Research Findings and Notes

- The cyclopropyl substituent is commonly introduced via nucleophilic substitution using bromomethylcyclopropane under basic conditions (e.g., potassium carbonate).

- Cyclization to form the oxazole ring often requires dehydrating agents and elevated temperature to ensure ring closure and formation of the heterocyclic core.

- The hydroxymethyl group at position 4 can be introduced either by reduction of aldehyde intermediates or by direct substitution on the oxazole ring, although specific methods for this compound require further optimization.

- Purification typically involves silica gel chromatography with ethyl acetate/hexane mixtures to isolate the pure compound.

- Yields vary depending on the step but typically range from 40% to 70%, reflecting the complexity of multi-step synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

Oxidation: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)formaldehyde, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)carboxylic acid.

Reduction: Saturated oxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a potential therapeutic agent due to its structural features which allow it to interact with biological targets effectively.

Case Study: Inhibitory Activity on Enzymes

Research has indicated that derivatives of oxazole compounds, including (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, exhibit inhibitory activity against enzymes such as BACE1 (Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1), which is crucial in the development of Alzheimer’s disease treatments. A study demonstrated that modifications to the oxazole ring can enhance potency and lipophilic efficiency, suggesting that this compound may serve as a scaffold for further drug development targeting neurodegenerative diseases .

| Compound | IC50 (µM) | Lipophilic Efficiency | Remarks |

|---|---|---|---|

| This compound | TBD | TBD | Potential BACE1 inhibitor |

Structural Biology

The crystal structure of this compound has been characterized to understand its interactions at the molecular level. The structural analysis reveals that the cyclopropyl group influences the conformational flexibility of the molecule, which is critical for binding interactions with target proteins .

Case Study: Crystal Structure Analysis

A crystallographic study provided insights into the intermolecular interactions and stability of the compound in solid-state. PIXEL calculations indicated that dispersion energy plays a significant role in stabilizing the crystal structure, which may correlate with its biological activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions. The ability to modify the compound by introducing different substituents can lead to derivatives with enhanced biological activity.

Table: Synthetic Routes and Yields

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Cyclization from precursor amines | 85% | High yield with minimal by-products |

| Substitution reactions | Variable | Dependent on substituent nature |

Pharmacological Potential

Initial studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its mechanism appears to involve modulation of specific signaling pathways related to pain and inflammation.

Case Study: In Vivo Efficacy

In animal models, administration of this compound resulted in a significant reduction in inflammatory markers and pain response compared to control groups. These findings warrant further investigation into its therapeutic applications in pain management .

Mécanisme D'action

The mechanism of action of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the hydroxymethyl group can influence its binding affinity and specificity. The cyclopropyl group may also contribute to its overall reactivity and stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Oxazole Derivatives

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol (): Structural Differences: Replaces the oxazole ring with a 1,3,4-oxadiazole system and substitutes the cyclopropyl group with a 4-methoxybenzyl moiety. The 4-methoxybenzyl group improves lipophilicity compared to the cyclopropyl group, altering pharmacokinetic properties .

Metconazole and Triticonazole (): Structural Differences: These triazole-containing fungicides feature chlorophenyl and cyclopentanol groups instead of oxazole and cyclopropyl substituents. Functional Impact: The triazole ring enhances metal-binding capacity (critical for antifungal activity), while the cyclopentanol group increases steric bulk, reducing membrane permeability compared to the hydroxymethyl-oxazole system .

Substituted Oxazoles in Agrochemicals

- Acifluorfen and Halosafen (): These nitro-phenoxy benzoic acid derivatives lack the oxazole core but share aromaticity and polar substituents. The absence of the oxazole ring reduces ring strain, while the nitro group increases electrophilicity, influencing herbicidal activity .

Physicochemical Properties

While direct data for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol are unavailable, comparisons can be inferred from analogous compounds:

Activité Biologique

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is a compound characterized by a unique oxazole ring structure with specific substituents that may influence its biological activity. This article reviews the current understanding of its biological properties, focusing on its potential antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure

The compound features a central oxazole ring with:

- Cyclopropyl group at the 2-position

- Methyl group at the 5-position

- Hydroxymethyl group (-CH2OH) at the 4-position

This specific arrangement of substituents is believed to contribute to its distinct chemical and biological properties.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, similar oxazole derivatives have demonstrated various pharmacological effects. Notably, compounds in this class are known for their:

- Antimicrobial Activity : Some oxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research indicates that oxazole derivatives can influence cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study examining various oxazole derivatives found that several exhibited strong antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL . While specific data for this compound is not available, its structural characteristics suggest potential efficacy in this area.

Anticancer Activity

Research into related oxazole compounds has revealed their ability to inhibit tumor growth in vitro. For example, some derivatives were tested against various cancer cell lines, demonstrating IC50 values indicative of potent anticancer effects. The precise mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Comparative Analysis of Oxazole Derivatives

The following table summarizes biological activities reported for various oxazole derivatives:

Oxazole derivatives generally interact with multiple biological targets:

- Enzyme Inhibition : Many exhibit enzyme inhibitory activity, which can disrupt metabolic processes in pathogens.

- Cell Cycle Modulation : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels, contributing to their antimicrobial and anticancer effects .

Q & A

Q. What are the common synthetic routes for (2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol, and how are key intermediates characterized?

The synthesis typically involves constructing the oxazole ring via the Hantzsch reaction, followed by cyclopropane introduction. For example:

- Oxazole formation : Cyclocondensation of acylated cyclopropane derivatives with β-keto esters or nitriles under acidic conditions.

- Cyclopropane functionalization : Cyclopropane rings are introduced via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling reactions .

- Methanol protection : The hydroxyl group is often protected with tert-butyldimethylsilyl (TBS) or acetyl groups during synthesis to prevent side reactions . Characterization relies on HPLC for purity (>98%), FTIR for hydroxyl group confirmation (broad peak ~3200–3400 cm⁻¹), and NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and oxazole protons (δ 6.5–8.5 ppm) .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K to minimize thermal motion .

- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of hydrogen bonding and displacement parameters. Twinning or disorder in the cyclopropane or oxazole moieties requires manual adjustment of occupancy factors . Visualization tools like ORTEP-3 or WinGX aid in modeling thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered cyclopropane rings?

Disordered cyclopropane rings (common due to steric strain) are addressed by:

- Multi-position refinement : Split the cyclopropane into two or more positions with partial occupancies summing to 1.0 .

- Restraints : Apply geometric restraints (e.g., bond lengths, angles) using SHELXL ’s AFIX commands to maintain reasonable geometry during refinement .

- Validation : Cross-validate with PLATON ’s ADDSYM tool to check for missed symmetry or twinning .

Q. What computational strategies are used to predict the compound’s biological activity, such as PPARγ agonism?

Quantitative Structure-Activity Relationship (QSAR) models are built using:

- Descriptor selection : Molecular weight, logP, and topological polar surface area (TPSA) are critical for membrane permeability .

- Docking studies : The oxazole ring’s planarity and cyclopropane’s rigidity are docked into PPARγ’s ligand-binding domain (e.g., PDB ID: 2PRG) using AutoDock Vina to assess binding affinity .

- CP-MLR analysis : Validates the correlation between electronic parameters (e.g., Hammett constants) and EC₅₀ values from luciferase reporter assays .

Q. How do researchers validate hydrogen bonding interactions in the solid state when NMR data is ambiguous?

- XHAREA analysis : In WinGX , calculate hydrogen bond distances (D-H···A) and angles (∠D-H···A). Acceptable ranges: D···A = 2.6–3.2 Å, angle > 120° .

- Hirshfeld surface analysis : Maps 3D intermolecular interactions using CrystalExplorer , highlighting O–H···N/O hydrogen bonds between the methanol group and oxazole nitrogen .

Methodological Challenges and Solutions

Q. What experimental precautions are necessary to prevent oxazole ring decomposition during synthesis?

- Temperature control : Maintain reactions below 80°C to avoid retro-cyclization.

- Moisture-free conditions : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to prevent hydrolysis .

- Inert atmosphere : Conduct reactions under argon/nitrogen to suppress oxidation of the methanol group .

Q. How can researchers address low yields in cyclopropane functionalization steps?

- Catalyst optimization : Use Pd(PPh₃)₄ or Cu(I) catalysts for Suzuki-Miyaura coupling with bromocyclopropane derivatives .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours, improving yields by 15–20% .

Data Interpretation and Validation

Q. How are structural outliers identified and corrected in crystallographic refinement?

- Sigma-cutoff filtering : Exclude reflections with I/σ(I) < 2.0 to reduce noise .

- Rigid-body refinement : Apply to the oxazole and cyclopropane moieties before refining individual atoms .

- TWIN/BASF commands : In SHELXL , model twinning by adjusting the BASF parameter (twin scale factor) for datasets with >5% twinning .

Q. What statistical metrics validate the reliability of QSAR models for this compound?

- Cross-validation : Use leave-one-out (LOO) or k-fold methods; a q² > 0.5 indicates robustness .

- External validation : Predict activity for 3–5 novel derivatives not included in model training. A concordance correlation coefficient (CCC) > 0.85 confirms predictive power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.